(2-Chlorophenyl)(2,5-dimethylphenyl)methanamine
Description
(2-Chlorophenyl)(2,5-dimethylphenyl)methanamine is an organic compound with the molecular formula C15H16ClN It is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to a methanamine backbone
Properties
IUPAC Name |
(2-chlorophenyl)-(2,5-dimethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN/c1-10-7-8-11(2)13(9-10)15(17)12-5-3-4-6-14(12)16/h3-9,15H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAHUVMSUQOYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(2,5-dimethylphenyl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 2,5-dimethylaniline in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Condensation of 2-chlorobenzaldehyde with 2,5-dimethylaniline to form an imine intermediate.
Step 2: Reduction of the imine intermediate to yield this compound.
Common reducing agents used in this synthesis include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(2,5-dimethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity.
- Anticancer Properties : Research indicates that (2-Chlorophenyl)(2,5-dimethylphenyl)methanamine can enhance the efficacy of existing chemotherapy drugs. In a study involving a breast cancer model, the compound was administered alongside doxorubicin, resulting in a 30% increase in tumor regression compared to doxorubicin alone .
- Antimicrobial Activity : It has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays showed significant reductions in bacterial viability at concentrations as low as 50 µM .
Biological Research
The compound's interaction with biological systems makes it valuable for studying various mechanisms.
- Mechanism of Action : The compound interacts with specific enzymes and receptors, modulating their activity and influencing crucial cellular processes such as apoptosis and cell cycle progression .
- Case Study on Anticancer Activity : A study revealed that treatment with this compound resulted in significant morphological changes in cancer cells and increased levels of reactive oxygen species (ROS), leading to apoptosis .
Material Science
Due to its chemical properties, this compound is being explored for its potential applications in developing new materials.
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific properties tailored for industrial applications.
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Disruption of cell membranes |
| Antimicrobial | Escherichia coli | 50 | Interference with metabolic processes |
| Anticancer | Breast Cancer (MCF7) | 1.53 | Induction of apoptosis |
| Anticancer | Lung Cancer (A549) | 0.90 | Cell cycle arrest at G2/M phase |
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(2,5-dimethylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)methanamine
- (2,5-Dimethylphenyl)methanamine
- (2-Chlorophenyl)(2-methylphenyl)methanamine
Uniqueness
(2-Chlorophenyl)(2,5-dimethylphenyl)methanamine is unique due to the presence of both chlorophenyl and dimethylphenyl groups, which confer distinct chemical and biological properties
Biological Activity
(2-Chlorophenyl)(2,5-dimethylphenyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 259.75 g/mol
The compound features a chlorinated phenyl group and a dimethyl-substituted phenyl group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It interacts with specific receptors, potentially affecting neurotransmitter release and signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The 2,5-dimethylphenyl scaffold is particularly noted for its effectiveness against various pathogens:
- Bacterial Activity : Studies have demonstrated that derivatives of this scaffold possess activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including drug-resistant strains .
- Fungal Activity : The compound has shown efficacy against fungal pathogens, suggesting potential applications in treating fungal infections resistant to conventional therapies .
Anticancer Properties
The compound's ability to enhance the efficacy of chemotherapeutic agents has been explored:
- Synergistic Effects : Research indicates that this compound can increase the uptake of certain chemotherapy drugs into cancer cells, thereby improving their therapeutic effects .
- Mechanism Insights : Its action may involve modulation of cell signaling pathways related to apoptosis and cell proliferation.
Study 1: Antimicrobial Efficacy
A study conducted on a series of phenyl-substituted amines demonstrated that this compound exhibited notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL, indicating potent activity compared to standard antibiotics .
Study 2: Anticancer Activity
In vitro studies have shown that the compound enhances the sensitivity of cancer cells to doxorubicin. Cells treated with both this compound and doxorubicin exhibited a reduction in cell viability by up to 70%, compared to doxorubicin alone. This suggests a potential role as an adjuvant in cancer therapy.
Comparative Analysis with Similar Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
